![molecular formula C24H28FN3O2S2 B2778517 N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide CAS No. 847381-35-5](/img/structure/B2778517.png)
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
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Description
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O2S2 and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
Research has explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This work is indicative of the broader applications of such compounds in materials science and corrosion prevention (Kaya et al., 2016).
Pharmacological Profile in Neurological Disorders
A study on the pharmacological profile of a related compound, SB-357134, as a 5-HT6 receptor antagonist, reveals its potential in enhancing memory and learning, indicating a promising avenue for the treatment of cognitive disorders (Stean et al., 2002).
Structural Investigation of AND-1184
Another study focused on the structural investigation of AND-1184 and its hydrochloride form, a potential API for dementia treatment. The research highlights the importance of structural analysis in drug development, offering insights into the stability and behavior of pharmaceutical compounds (Pawlak et al., 2021).
Development of COX-2 Inhibitors
The synthesis and evaluation of benzenesulfonamide derivatives for their COX-2 inhibiting properties were explored, underscoring the compound's relevance in the development of anti-inflammatory drugs (Hashimoto et al., 2002).
Enhancement of Hippocampal Long-term Potentiation
Investigations into the role of somatostatin in augmenting hippocampal long-term potentiation by a derivative of piperazine shed light on the compound's potential in enhancing cognitive functions and treating memory-related disorders (Matsuoka et al., 1993).
properties
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S2/c1-18-5-11-22(12-6-18)32(29,30)26-19(2)24(23-4-3-17-31-23)28-15-13-27(14-16-28)21-9-7-20(25)8-10-21/h3-12,17,19,24,26H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFKTWUFAXQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide |
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